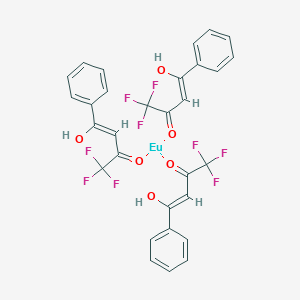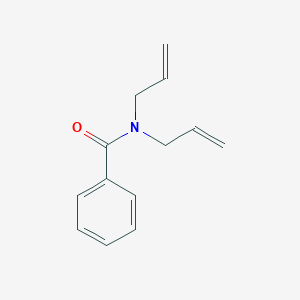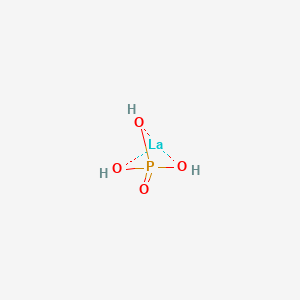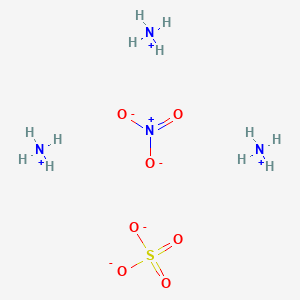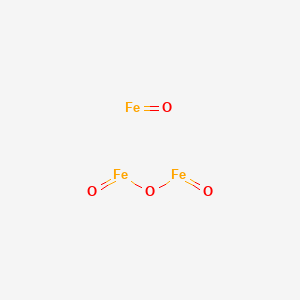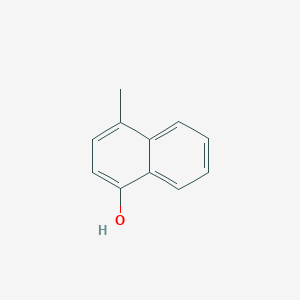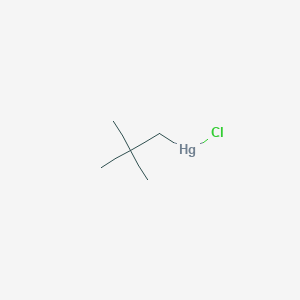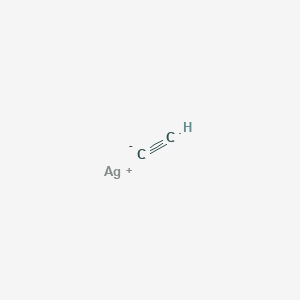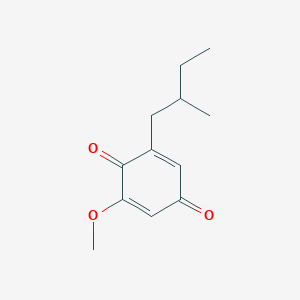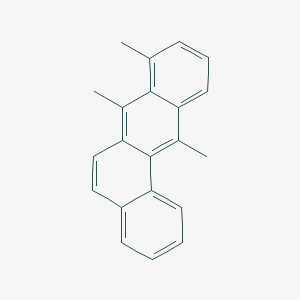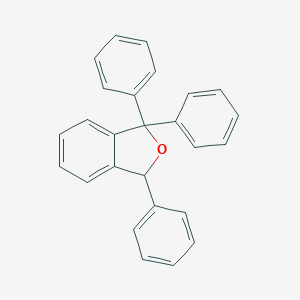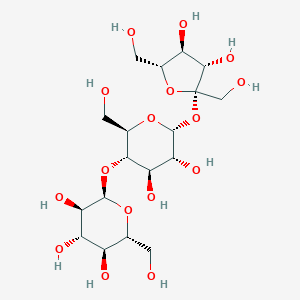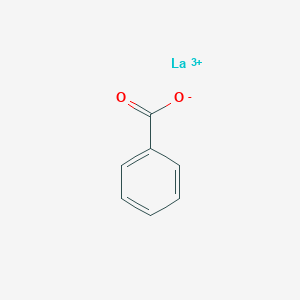
Lanthanum(3+) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum(3+) benzoate is a chemical compound that belongs to the group of lanthanides. It is a white crystalline powder that is used in various scientific research applications. In recent years, there has been a growing interest in the synthesis and application of lanthanum(3+) benzoate due to its unique properties.
Aplicaciones Científicas De Investigación
Lanthanum(3+) benzoate has various scientific research applications, including catalysis, luminescence, and magnetism. It is also used in the synthesis of other lanthanide compounds and as a precursor for the preparation of lanthanum oxide nanoparticles. Additionally, lanthanum(3+) benzoate has been used in the development of new materials for electronic devices, such as photovoltaic cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of lanthanum(3+) benzoate is not fully understood. However, it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. Lanthanum(3+) benzoate has also been shown to have antioxidant properties, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
Lanthanum(3+) benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to enhance the activity of certain enzymes and promote the differentiation of stem cells. However, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using lanthanum(3+) benzoate in lab experiments is its unique properties, which make it useful for a wide range of applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using lanthanum(3+) benzoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the synthesis and application of lanthanum(3+) benzoate. One area of interest is the development of new methods for synthesizing lanthanum(3+) benzoate, such as microwave-assisted synthesis and green synthesis using natural products. Another area of interest is the use of lanthanum(3+) benzoate in biomedical applications, such as drug delivery and imaging. Additionally, more research is needed to fully understand the biological effects of lanthanum(3+) benzoate and its potential toxicity.
Métodos De Síntesis
Lanthanum(3+) benzoate can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal synthesis. The most commonly used method is precipitation, which involves the reaction between lanthanum nitrate and sodium benzoate in an aqueous solution. The resulting product is then washed and dried to obtain lanthanum(3+) benzoate powder.
Propiedades
Número CAS |
14518-63-9 |
|---|---|
Nombre del producto |
Lanthanum(3+) benzoate |
Fórmula molecular |
C21H15LaO6 |
Peso molecular |
260.02 g/mol |
Nombre IUPAC |
lanthanum(3+);benzoate |
InChI |
InChI=1S/C7H6O2.La/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+3/p-1 |
Clave InChI |
ILRDAEXCKRFJPK-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[La+3] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



